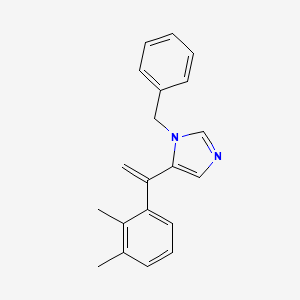
1-Benzyl vinyl medetomidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl vinyl medetomidine is a synthetic compound belonging to the class of imidazole derivatives. It is structurally characterized by the presence of a benzyl group and a vinyl group attached to the imidazole ring. This compound is known for its significant biological activities, particularly as an α2-adrenoceptor agonist, which makes it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl vinyl medetomidine typically involves multiple steps, starting from commercially available starting materials. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring problematic methylation and dehydration steps.
Industrial Production Methods: Industrial production of this compound can be achieved through environmentally favorable and commercially feasible processes. These methods often involve building the imidazole ring during the synthesis, starting from affordable starting materials such as 2,3-dimethylbenzoic acid . Mild reaction conditions are used throughout the process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl vinyl medetomidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like MnO2.
Reduction: Hydrogenation using catalysts like Pd/C.
Substitution: Reactions involving nucleophilic or electrophilic substitution on the imidazole ring.
Common Reagents and Conditions:
Oxidation: MnO2 in dioxane under reflux conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 yields oxidized imidazole derivatives, while hydrogenation results in reduced imidazole compounds .
Scientific Research Applications
1-Benzyl vinyl medetomidine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other biologically active imidazole derivatives.
Biology: Studied for its role as an α2-adrenoceptor agonist, which has implications in neurotransmission and receptor signaling.
Medicine: Investigated for its potential use as an anesthetic and analgesic due to its sedative properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Benzyl vinyl medetomidine involves its interaction with α2-adrenoceptors. By binding to these receptors, it inhibits the release of norepinephrine, thereby modulating neurotransmission and producing sedative and analgesic effects. This interaction also affects various molecular targets and pathways, including the inhibition of sympathetic nerve activity and the reduction of pain signal propagation .
Comparison with Similar Compounds
1-Benzyl vinyl medetomidine can be compared with other similar compounds, such as:
Medetomidine: A racemic mixture used as an anesthetic and analgesic.
Dexmedetomidine: The dextrorotatory isomer of medetomidine, known for its high selectivity and potency as an α2-adrenoceptor agonist.
Levomedetomidine: The levorotatory isomer of medetomidine, with similar but less potent effects compared to dexmedetomidine
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity for α2-adrenoceptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2250243-56-0 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
LIBHRXVLASCGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















